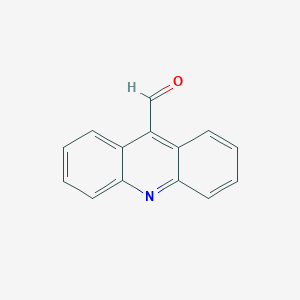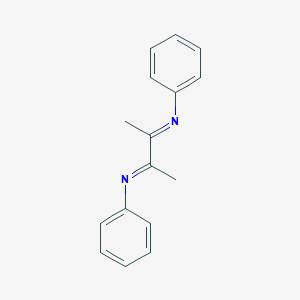
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien, also known as DMDBD, is a heterocyclic compound with a unique structure that has attracted significant attention from the scientific community. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
Mécanisme D'action
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has been shown to interact with DNA and RNA through intercalation and hydrogen bonding. This interaction can lead to the inhibition of DNA and RNA synthesis, which can ultimately lead to cell death. 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune system. 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has several advantages for use in lab experiments, including its unique structure, its fluorescent properties, and its potential applications in various fields. However, 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien also has some limitations, including its relatively low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research and development of 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien. One potential direction is the synthesis of 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien derivatives with improved solubility and toxicity profiles. Another direction is the exploration of 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien could be used in the development of new materials with unique properties, such as sensors and catalysts.
Conclusion
In conclusion, 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien is a unique compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien in various fields.
Méthodes De Synthèse
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien can be synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Sonogashira coupling reaction. The Hantzsch reaction involves the condensation of two molecules of acetophenone with two molecules of ammonium acetate and one molecule of ethyl acetoacetate. The Gewald reaction involves the condensation of a ketone, an aldehyde, and a thiocarbonyl compound. The Sonogashira coupling reaction involves the coupling of an aryl halide and an alkynyl compound in the presence of a palladium catalyst.
Applications De Recherche Scientifique
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as a potential anticancer agent. 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has also been used in the development of new materials, such as polymers and dendrimers.
Propriétés
Numéro CAS |
5393-49-7 |
|---|---|
Nom du produit |
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien |
Formule moléculaire |
C16H16N2 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
2-N,3-N-diphenylbutane-2,3-diimine |
InChI |
InChI=1S/C16H16N2/c1-13(17-15-9-5-3-6-10-15)14(2)18-16-11-7-4-8-12-16/h3-12H,1-2H3 |
Clé InChI |
KLYTUKWIWXAUFO-UHFFFAOYSA-N |
SMILES |
CC(=NC1=CC=CC=C1)C(=NC2=CC=CC=C2)C |
SMILES canonique |
CC(=NC1=CC=CC=C1)C(=NC2=CC=CC=C2)C |
Autres numéros CAS |
5393-49-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



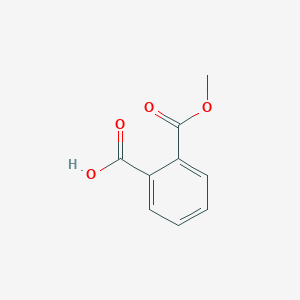
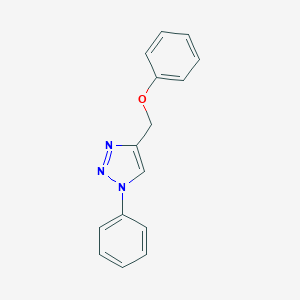
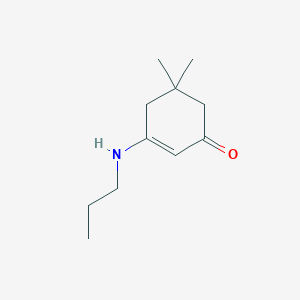
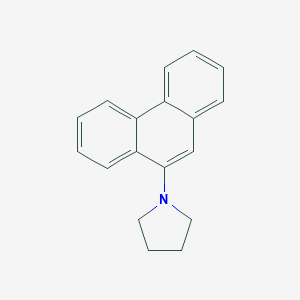
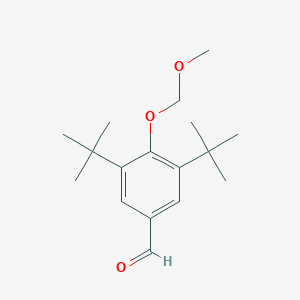
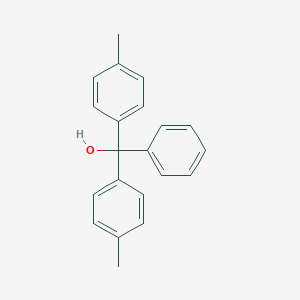
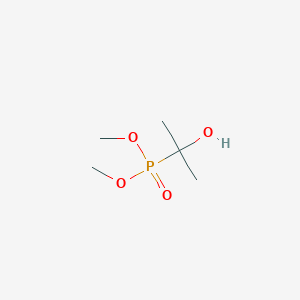
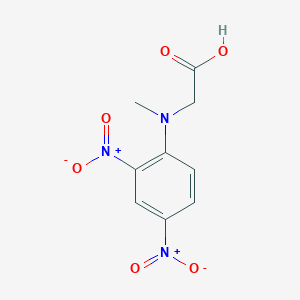
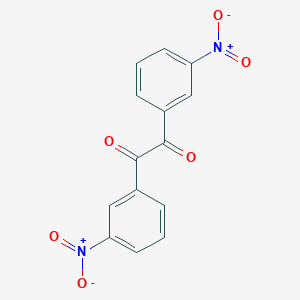
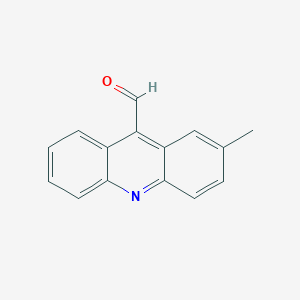
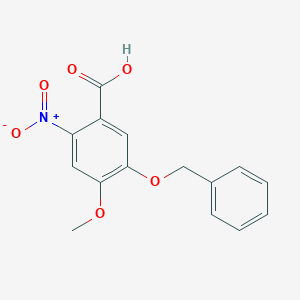
![2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone](/img/structure/B184195.png)
